molecular formula C15H15ClFNO3S B2799269 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351647-76-1

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2799269
CAS No.: 1351647-76-1
M. Wt: 343.8
InChI Key: VQPZYUNMSFGQCF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and chemical biology, with documented applications in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules . Research into structurally similar compounds has shown that the benzenesulfonamide functional group can confer properties that allow binding to various biological targets, such as carbonic anhydrases . The specific substitution pattern of chlorine and fluorine on the benzene ring, combined with the 2-hydroxy-2-phenylpropyl side chain, suggests potential for this compound to be explored as a key intermediate or a novel chemical entity in drug discovery projects. It may serve as a building block for developing potential therapeutic agents for areas including but not limited to oncology, neurology, and infectious diseases, based on the activities of related compounds . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for characterizing this compound and determining its suitability for their specific applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c1-15(19,11-5-3-2-4-6-11)10-18-22(20,21)12-7-8-14(17)13(16)9-12/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZYUNMSFGQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.

    Alkylation: Finally, the sulfonamide is alkylated with 2-hydroxy-2-phenylpropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.

    Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxy group.

    Reduction: Lithium aluminum hydride in ether can reduce the hydroxy group.

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Formation of ketones from the hydroxy group.

    Reduction: Formation of alkanes from the hydroxy group.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: Used in studies involving enzyme inhibition and protein binding.

    Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents on Benzene Ring Side Chain Structure Molecular Weight (g/mol) Reported Activity/Application
3-Chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide 3-Cl, 4-F 2-Hydroxy-2-phenylpropyl ~354.8 (calculated) Not explicitly reported
TCN-201 (3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide) 3-Cl, 4-F Hydrazino-carbonyl benzyl ~470.3 (calculated) Negative allosteric modulator of glycine at GluN1/GluN2A NMDA receptors
N-(3-Chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide 4-F 3-Chloropropyl, N-phenyl 327.8 Synthetic intermediate (no activity reported)
4-(3-Aryl-5-(tetrahydroindolyl)pyrazol-1-yl)benzenesulfonamides Variable aryl groups Pyrazole-tetrahydroindolyl ~400–450 (estimated) Potential enzyme inhibitors (synthesis focus)

Key Observations:

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2-phenylpropyl group increases logP compared to analogs with shorter alkyl chains (e.g., N-(3-chloropropyl)- derivatives) .
  • Receptor Binding: TCN-201’s activity as an NMDA receptor modulator suggests that the 3-chloro-4-fluoro-benzenesulfonamide scaffold may interact with hydrophobic pockets in proteins, but the target compound’s hydroxyl group could alter binding kinetics .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For purity assessment, combine HPLC with UV detection (λ = 254 nm) and elemental analysis. Deuterated solvents (e.g., DMSO-d₆) are preferred for NMR to resolve hydroxyl and sulfonamide proton signals. Compare spectral data with computational predictions (e.g., density functional theory) to validate assignments .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : A two-step approach is typical:

Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yields range from 65–80%, with reaction completion monitored by TLC (Rf ≈ 0.4 in 3:7 EtOAc/hexane) .

Q. How should researchers handle solubility and storage to maintain compound integrity?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and store at –20°C under desiccation to prevent hydrolysis of the sulfonamide group. Confirm stability via periodic HPLC analysis over 6 months .

Advanced Research Questions

Q. How do functional groups in this compound influence its biological interactions and pharmacokinetics?

  • Methodological Answer :

  • Fluorine : Enhances lipophilicity (logP ≈ 2.8) and metabolic stability by resisting cytochrome P450 oxidation.
  • Sulfonamide : Acts as a hydrogen-bond acceptor, facilitating target binding (e.g., carbonic anhydrase inhibition).
  • Hydroxypropyl-Phenyl : Modulates solubility and membrane permeability.
    Experimental Design : Compare analogues (e.g., replacing –OH with –OCH₃) in enzyme inhibition assays (IC₅₀) and parallel artificial membrane permeability assays (PAMPA) .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems (28 days, 20°C). Monitor degradation products via LC-MS/MS.
  • Ecotoxicology : Use Daphnia magna (48-hr EC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition) assays. For bioaccumulation, calculate bioconcentration factors (BCF) in zebrafish embryos .

Q. How can reaction mechanisms and kinetics of sulfonamide derivatization be studied?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track nucleophilic substitution (e.g., with piperidine) in real-time. Fit data to a second-order rate equation.
  • DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify rate-limiting steps. Validate with isotopic labeling (¹⁸O in sulfonamide) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS.
  • pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation buffers (e.g., phosphate buffer pH 6.8) .

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